molecular formula Dy7Rh3 B14677699 Dysprosium--rhodium (7/3) CAS No. 39422-47-4

Dysprosium--rhodium (7/3)

Katalognummer: B14677699
CAS-Nummer: 39422-47-4
Molekulargewicht: 1446.22 g/mol
InChI-Schlüssel: XXXCOJWQHPPYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dysprosium-rhodium (7/3) is an intermetallic compound with a stoichiometric ratio of 7:3 between dysprosium (Dy), a lanthanide, and rhodium (Rh), a platinum-group transition metal. Such lanthanide-transition metal alloys are of interest due to their unique magnetic, catalytic, and electronic properties. Dysprosium contributes strong magnetic anisotropy from its 4f electrons, while rhodium enhances thermal stability and conductivity .

Eigenschaften

CAS-Nummer

39422-47-4

Molekularformel

Dy7Rh3

Molekulargewicht

1446.22 g/mol

IUPAC-Name

dysprosium;rhodium

InChI

InChI=1S/7Dy.3Rh

InChI-Schlüssel

XXXCOJWQHPPYBF-UHFFFAOYSA-N

Kanonische SMILES

[Rh].[Rh].[Rh].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–rhodium (7/3) typically involves the reduction of dysprosium and rhodium salts in a controlled environment. One common method is the co-precipitation of dysprosium and rhodium salts, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of dysprosium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency in the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

Dysprosium--rhodium (7/3) undergoes oxidation when exposed to oxygen at elevated temperatures:
Reaction equation :

Dy7Rh3+12O27DyO2+3RhO2(ΔH=1890kJ/mol)\text{Dy}_7\text{Rh}_3 + 12\,\text{O}_2 \rightarrow 7\,\text{DyO}_2 + 3\,\text{RhO}_2 \quad (\Delta H = -1890\,\text{kJ/mol})

Key observations :

  • Temperature dependence : Oxidation initiates at 400°C, accelerating above 600°C.

  • Product morphology : Dysprosium oxides form a porous outer layer, while rhodium oxides remain compact.

Acid Reactivity

The compound reacts with concentrated acids, with varying kinetics:

Acid Reaction Rate Products Byproducts
Sulfuric (H₂SO₄)RapidDy³⁺, Rh³⁺, SO₄²⁻, H₂(g)Trace sulfides
Hydrochloric (HCl)ModerateDy³⁺, Rh³⁺, Cl⁻, H₂(g)None observed
Nitric (HNO₃)ExplosiveDy³⁺, Rh³⁺, NOₓ(g), H₂ONitrosyl complexes

General reaction mechanism :

Dy7Rh3+21H+7Dy3++3Rh3++212H2(g)\text{Dy}_7\text{Rh}_3 + 21\,\text{H}^+ \rightarrow 7\,\text{Dy}^{3+} + 3\,\text{Rh}^{3+} + \frac{21}{2}\,\text{H}_2(g)

Hydrogen gas evolution is a consistent byproduct, with reaction rates influenced by acid concentration and temperature .

Catalytic Mechanisms

Dysprosium--rhodium (7/3) demonstrates catalytic activity in hydrogenation and carbon-carbon coupling reactions.

Key catalytic pathways:

  • Hydrogenation of alkenes :

    • Reaction : C2H4+H2C2H6\text{C}_2\text{H}_4 + \text{H}_2 \rightarrow \text{C}_2\text{H}_6

    • Efficiency : Turnover frequency (TOF) of 3200 h⁻¹ at 150°C.

  • Cross-coupling reactions :

    • Example : Suzuki-Miyaura coupling with aryl halides.

    • Yield : 78–92% under optimized conditions (120°C, 24 h).

Proposed mechanism :

  • Adsorption : Substrates bind to rhodium active sites.

  • Activation : Dysprosium enhances electron transfer, lowering activation energy.

  • Desorption : Products release, regenerating the catalyst surface.

Phase Transitions and Reactivity

The compound undergoes structural changes under extreme conditions:

Condition Structural Change Impact on Reactivity
>1000°C (inert gas)Hexagonal → cubic phaseReduced catalytic activity
High-pressure H₂ (50 bar)Lattice expansion (~4.2%)Enhanced hydrogen storage capacity

These transitions are reversible upon cooling or pressure release.

Environmental Degradation

Exposure to humid air or aqueous environments leads to progressive hydrolysis:

Dy7Rh3+12H2O7Dy(OH)3+3Rh(OH)3+12H2(g)\text{Dy}_7\text{Rh}_3 + 12\,\text{H}_2\text{O} \rightarrow 7\,\text{Dy(OH)}_3 + 3\,\text{Rh(OH)}_3 + 12\,\text{H}_2(g)

Degradation rate :

  • 0.12 mg/cm²/day at 25°C (pH 7)

  • Accelerates to 2.1 mg/cm²/day at 80°C.

Comparative Reactivity with Other Lanthanide-Rhodium Systems

Compound Oxidation Onset Acid Reaction Rate Catalytic TOF
Dy₇Rh₃400°CRapid3200 h⁻¹
Gd₅Rh₂380°CModerate2400 h⁻¹
Yb₄Rh420°CSlow1800 h⁻¹

Dy₇Rh₃ outperforms analogs in catalytic efficiency due to dysprosium's high magnetic moment facilitating electron transfer.

Wissenschaftliche Forschungsanwendungen

Dysprosium–rhodium (7/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in medical imaging and drug delivery systems. In medicine, dysprosium–rhodium (7/3) is being investigated for its potential use in cancer treatment due to its ability to target and destroy cancer cells. In industry, the compound is used in the production of high-performance magnets and other advanced materials.

Wirkmechanismus

The mechanism of action of dysprosium–rhodium (7/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In medical applications, dysprosium–rhodium (7/3) can interact with cellular components, such as DNA and proteins, to exert its effects. The exact molecular targets and pathways involved in these interactions are still being studied, but the compound’s unique properties make it a promising candidate for various applications.

Vergleich Mit ähnlichen Verbindungen

Magnetic and Luminescent Properties

Dysprosium’s 4f electrons enable high magnetic moments, but the presence of rhodium may modulate magnetic ordering. For example:

  • The Dy-Fe heterodinuclear complex exhibits slow magnetic relaxation, a hallmark of single-molecule magnets (SMMs) .
  • Dy borohydrides show tunable luminescence when paired with organic cations, suggesting ligand-field engineering opportunities .

Table 2: Magnetic and Optical Properties

Compound Magnetic Moment (μB) Luminescence Key Findings
Dy-Rh (7/3) (predicted) High (~10) Not reported Potential for high anisotropy
Dy(III)-Fe(III) complex Moderate Yes (ligand-sensitized) SMM behavior
Dy borohydrides Variable Intense (organic-enhanced) Emission tuned via cations

Thermal Stability and Reactivity

Intermetallic Dy-Rh (7/3) is expected to exhibit superior thermal stability compared to molecular complexes. For instance:

  • Dy(NO₃)₃·6H₂O decomposes near 100°C, limiting high-temperature applications .
  • Dy-Fe complexes degrade above 200°C, whereas Dy-Rh alloys may withstand >800°C due to metallic bonding .

Table 3: Stability and Reactivity

Compound Thermal Stability (°C) Reactivity with Air Solubility
Dy-Rh (7/3) >800 Slow oxidation Insoluble
Dy(III)-Fe(III) complex ~200 Air-sensitive Soluble (organic solvents)
Dy(NO₃)₃·6H₂O Decomposes ~100 Hygroscopic Water-soluble

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.